molecular formula C8H11N5O2 B123812 7-(2-Hydroxypropyl)guanine CAS No. 56247-84-8

7-(2-Hydroxypropyl)guanine

Cat. No.: B123812
CAS No.: 56247-84-8
M. Wt: 209.21 g/mol
InChI Key: JVWVMKYNORDKGP-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropyl)guanine is a derivative of guanine, a purine nucleobase found in DNA and RNA. This compound is formed when propylene oxide, a high-volume chemical intermediate, reacts with guanine. It is primarily studied for its role in DNA alkylation, which can lead to mutations and carcinogenesis .

Chemical Reactions Analysis

Types of Reactions: 7-(2-Hydroxypropyl)guanine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the guanine base.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various substituted guanine compounds .

Scientific Research Applications

7-(2-Hydroxypropyl)guanine has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 7-(2-Hydroxypropyl)guanine involves its incorporation into DNA, where it forms adducts that can lead to mutations. These adducts interfere with DNA replication and repair processes, potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with DNA and the subsequent cellular response to DNA damage .

Comparison with Similar Compounds

    N7-(2-Hydroxypropyl)deoxyadenosine: Another DNA adduct formed by the reaction of propylene oxide with deoxyadenosine.

    N7-(2-Hydroxyethyl)guanine: Formed by the reaction of ethylene oxide with guanine.

Uniqueness: 7-(2-Hydroxypropyl)guanine is unique due to its specific formation from propylene oxide and its distinct role in DNA alkylation. Compared to similar compounds, it has a unique hydroxypropyl group that influences its chemical behavior and biological effects .

Properties

IUPAC Name

2-amino-7-(2-hydroxypropyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWVMKYNORDKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1C(=O)NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971677
Record name 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56247-84-8
Record name 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56247-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N7-(2-Hydroxypropyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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